molecular formula C15H14N2O3 B12316097 2-(N-methyl2-aminobenzamido)benzoic acid

2-(N-methyl2-aminobenzamido)benzoic acid

Cat. No.: B12316097
M. Wt: 270.28 g/mol
InChI Key: RLLKKTKSHHPOQP-UHFFFAOYSA-N
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Description

2-(N-methyl2-aminobenzamido)benzoic acid is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to an aminobenzamide group through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methyl2-aminobenzamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with N-methyl-2-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(N-methyl2-aminobenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(N-methyl2-aminobenzamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-methyl2-aminobenzamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to the inhibition of enzyme function or modulation of protein-protein interactions, which can have therapeutic implications .

Comparison with Similar Compounds

  • 2-aminobenzoic acid
  • N-methyl-2-aminobenzamide
  • Benzoic acid derivatives

Comparison: 2-(N-methyl2-aminobenzamido)benzoic acid is unique due to its dual functional groups, which confer distinct reactivity and binding properties. Compared to 2-aminobenzoic acid and N-methyl-2-aminobenzamide, this compound exhibits enhanced stability and a broader range of chemical reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(2-aminobenzoyl)-methylamino]benzoic acid

InChI

InChI=1S/C15H14N2O3/c1-17(13-9-5-3-7-11(13)15(19)20)14(18)10-6-2-4-8-12(10)16/h2-9H,16H2,1H3,(H,19,20)

InChI Key

RLLKKTKSHHPOQP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=CC=C2N

Origin of Product

United States

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